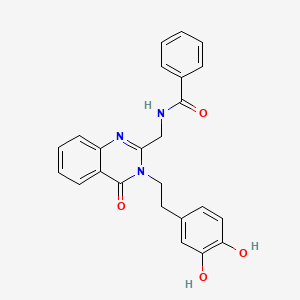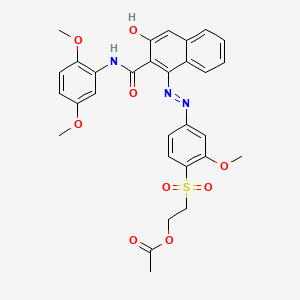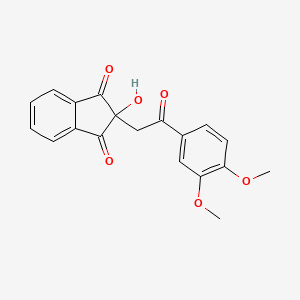
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.3014 . This compound is a derivative of indane-1,3-dione, which is a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . The compound’s structure includes a 3,4-dimethoxyphenacyl group attached to the indandione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- typically involves the condensation of indane-1,3-dione with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which is subsequently hydrolyzed to yield the final product . Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indandione derivatives, which can be further functionalized for specific applications.
科学研究应用
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- has a wide range of scientific research applications:
Biology: Investigated for its potential bioactivity and as a probe in bioimaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and as a chelating agent.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another analogue used in the design of biologically active compounds.
Uniqueness
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is unique due to the presence of the 3,4-dimethoxyphenacyl group, which imparts distinct electronic and steric effects. This modification enhances its reactivity and broadens its range of applications compared to its analogues.
属性
CAS 编号 |
70780-21-1 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C19H16O6/c1-24-15-8-7-11(9-16(15)25-2)14(20)10-19(23)17(21)12-5-3-4-6-13(12)18(19)22/h3-9,23H,10H2,1-2H3 |
InChI 键 |
JHBFGEOIOJLSIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


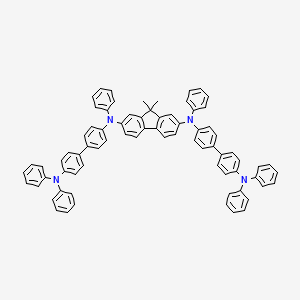
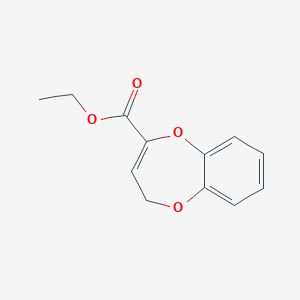
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
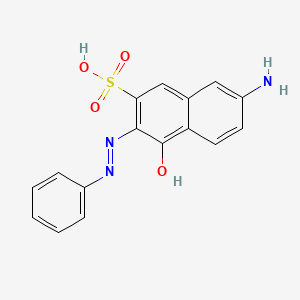
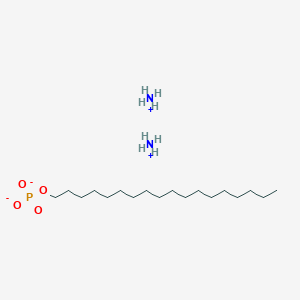
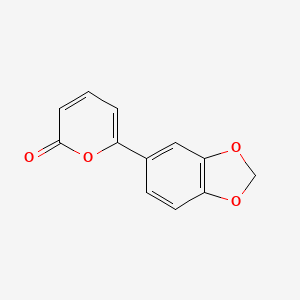
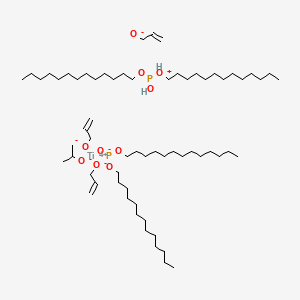

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)
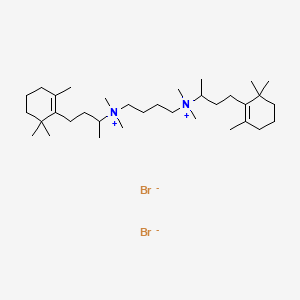
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
